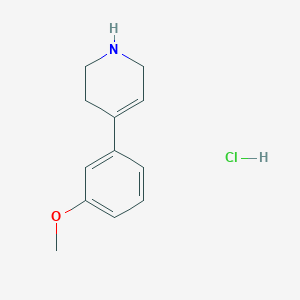

4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

描述

4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a tetrahydropyridine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and 1,2,3,6-tetrahydropyridine.

Condensation Reaction: The 3-methoxybenzaldehyde undergoes a condensation reaction with 1,2,3,6-tetrahydropyridine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the process.

化学反应分析

Types of Reactions

4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

科学研究应用

Neuropharmacology

4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride has been investigated for its potential neuroprotective effects. Studies suggest it may modulate neurotransmitter systems, particularly dopamine pathways, which are critical in treating neurodegenerative diseases like Parkinson's disease. It has been shown to exhibit protective effects against neurotoxicity induced by various agents in animal models .

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of new heterocyclic compounds that exhibit biological activity. For example, derivatives of tetrahydropyridine have been synthesized to evaluate their activity as monoamine oxidase inhibitors (MAOIs), which are important for treating depression and anxiety disorders . The structural modifications allow for the exploration of structure-activity relationships (SAR) that can lead to more effective therapeutics.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models, suggesting its potential use in preventing oxidative damage associated with various diseases .

Case Study 1: Neuroprotective Effects

In a study published in the Journal of Neurochemistry, researchers administered this compound to rodent models subjected to neurotoxic agents. The results indicated a significant reduction in neurodegeneration markers and improved motor function compared to controls . This suggests its potential as a therapeutic agent in neurodegenerative conditions.

Case Study 2: Synthesis and Evaluation of Derivatives

A research team synthesized several derivatives of this compound and evaluated their MAOI activity. One derivative showed enhanced potency and selectivity against MAO-B compared to the parent compound. This finding underscores the importance of structural modifications in enhancing pharmacological properties .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Neuropharmacology | Modulation of dopamine pathways | Protective effects against neurotoxicity |

| Synthesis of Novel Compounds | Precursor for creating biologically active heterocycles | Identification of MAOIs with improved efficacy |

| Antioxidant Activity | Scavenging free radicals | Reduction of oxidative stress in cellular models |

作用机制

The mechanism of action of 4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and tetrahydropyridine moiety play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

4-(3-Methoxyphenyl)piperazine: Similar structure with a piperazine ring instead of tetrahydropyridine.

3-Methoxyphenylacetic acid: Contains the same methoxyphenyl group but with an acetic acid moiety.

4-Methoxyphenylhydrazine: Features a methoxyphenyl group attached to a hydrazine moiety.

Uniqueness

4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific combination of a methoxyphenyl group and a tetrahydropyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

生物活性

4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound belonging to the tetrahydropyridine class. This compound features a methoxy group attached to a phenyl ring, which is further connected to a tetrahydropyridine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The unique structural features of the compound facilitate binding to these targets, leading to various biological effects.

- Enzyme Interaction : The compound may influence enzymatic pathways, potentially modulating metabolic processes.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, which are being explored for therapeutic applications .

Research Findings

Recent studies have focused on the pharmacological properties of this compound. Some key findings include:

Study 1: Neuroprotective Properties

A study investigated the neuroprotective effects of tetrahydropyridine derivatives, including this compound. Results indicated that these compounds could protect neuronal cells from oxidative stress-induced damage. The study highlighted the importance of the methoxy group in enhancing neuroprotection .

Study 2: Antiparasitic Activity

In a comparative analysis of tetrahydropyridine derivatives against Plasmodium falciparum, compounds with similar structural features were tested for their ability to inhibit parasite growth. While direct results for this compound were not available, related compounds demonstrated significant inhibition at low micromolar concentrations .

Data Table: Biological Activity Summary

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization involves:

- Catalyst selection : Use trifluoromethylating agents (e.g., Cu(I) catalysts) to enhance regioselectivity in methoxyphenyl group incorporation .

- Reaction conditions : Adjust temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to minimize by-products like 6-chloro-8-methoxy derivatives observed in analogous syntheses .

- Purification : Employ gradient chromatography (e.g., 10–50% EtOAc/hexane) and recrystallization in ethanol to isolate the hydrochloride salt with >95% purity .

Q. What advanced analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Structural elucidation : Use -NMR (500 MHz, DMSO-d6) to confirm the tetrahydropyridine ring protons (δ 2.5–3.2 ppm) and methoxyphenyl aromatic protons (δ 6.7–7.1 ppm) .

- Mass spectrometry : High-resolution ESI-MS (e.g., m/z 249.06 [M+H]) to validate molecular weight and fragmentation patterns .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions in the hydrochloride salt form .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC (C18 column, 0.1% TFA/MeCN gradient).

- Store lyophilized powder at -20°C in amber vials to prevent photodegradation and hydrolysis, as recommended for structurally related piperidine derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 3-methoxyphenyl substituent?

- Methodological Answer :

- Analog synthesis : Replace the 3-methoxy group with electron-withdrawing (e.g., -Cl) or donating (-OH) groups. Compare binding affinity in receptor assays (e.g., σ1 or 5-HT receptors) .

- Computational modeling : Perform docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins like monoamine transporters .

- Data analysis : Use IC values and regression models to quantify substituent effects on potency .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC values)?

- Methodological Answer :

- Validate assay conditions : Standardize protocols (e.g., cell line viability, ATP levels) to reduce variability. For example, use HEK293 cells transfected with human dopamine transporters for consistent uptake assays .

- Purity verification : Confirm compound integrity via UPLC-MS before testing. Impurities like 1,2,3,4-tetrahydroisoquinoline by-products can skew results .

- Cross-lab replication : Collaborate with independent labs to reproduce dose-response curves .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Methodological Answer :

- Exothermic control : Use jacketed reactors with slow reagent addition to manage heat release during cyclization .

- Solvent recovery : Implement distillation systems to recycle DMF, reducing costs and environmental impact .

- Quality control : Perform in-line PAT (Process Analytical Technology) monitoring via FTIR to track reaction progress .

Q. How can computational methods predict the compound’s metabolic pathways and toxicity?

- Methodological Answer :

- ADME modeling : Use software like Schrödinger’s QikProp to predict hepatic clearance and CYP450 inhibition risks .

- Toxicity screening : Run in silico assays (e.g., ProTox-II) to flag potential hepatotoxicity or mutagenicity linked to the methoxyphenyl moiety .

Q. Critical Considerations

- Data contradictions : Cross-validate receptor binding assays using orthogonal methods (e.g., radioligand vs. fluorescence polarization) .

- Advanced SAR : Prioritize substituents at the 3-position of the phenyl ring for maximal target engagement .

- Ethical compliance : Adhere to ECHA guidelines for handling hydrochloride salts, including waste neutralization protocols .

属性

IUPAC Name |

4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c1-14-12-4-2-3-11(9-12)10-5-7-13-8-6-10;/h2-5,9,13H,6-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPHGSWHUVIAMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。